molecular formula C20H19FN8O B2981120 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2309796-39-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2981120
CAS RN: 2309796-39-0
M. Wt: 406.425
InChI Key: SBGALTIFOHYCLZ-UHFFFAOYSA-N
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Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule. It is a derivative of the pyrazole class of compounds, which are known for their wide range of biological activities . The compound also contains triazole and pyridazine rings, which are common motifs in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound likely involves the use of a pharmacophore hybridization technique, which combines the pyrazole moiety with 1,2,4-triazole and 1,3,4-oxadiazole moieties . This strategy is often employed in the synthesis of novel anticancer compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. Additionally, the compound contains a 1,2,4-triazole ring and a pyridazine ring, both of which are six-membered rings containing two nitrogen atoms .

Scientific Research Applications

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

c-Met Inhibition

The compound has been reported to have potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This is particularly important in the field of oncology, as c-Met is often overexpressed in various types of cancers.

GABA A Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This could potentially be used in the treatment of various neurological disorders.

Use in Solar Cells

These compounds have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy.

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients. Therefore, this compound could potentially be used in the treatment of Alzheimer’s disease.

Luminescent Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show weak luminescent properties . This suggests potential applications in the field of optical materials and devices.

properties

IUPAC Name

5-(4-fluorophenyl)-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8O/c1-26(15-10-28(11-15)19-8-7-18-23-22-12-29(18)25-19)20(30)17-9-16(24-27(17)2)13-3-5-14(21)6-4-13/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGALTIFOHYCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

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